molecular formula C10H19FN2O2 B1526258 Tert-butyl (2S,4S)-2-(aminomethyl)-4-fluoro-1-pyrrolidinecarboxylate CAS No. 1033245-12-3

Tert-butyl (2S,4S)-2-(aminomethyl)-4-fluoro-1-pyrrolidinecarboxylate

Cat. No. B1526258
M. Wt: 218.27 g/mol
InChI Key: DADYKTRZKFJROI-YUMQZZPRSA-N
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Description

Tert-butyl (2S,4S)-2-(aminomethyl)-4-fluoro-1-pyrrolidinecarboxylate, abbreviated as TBF-PC, is a versatile synthetic reagent that has been widely used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and polymers. It is an important intermediate in the preparation of various compounds and has a wide range of applications in the chemical industry. In recent years, TBF-PC has also been used in scientific research, as it has been found to have several biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Chemical Applications

  • Tert-butyl esters of N-protected amino acids with tert-butyl fluorocarbonate (Boc-F) : Tert-butyl fluorocarbonate is utilized for the synthesis of tert-butyl esters of N-protected amino acids, showcasing the importance of tert-butyl esters in peptide synthesis under mild conditions (Loffet et al., 1989).

  • Catalytic Reactions and Complex Formation : Studies reveal the delicate balance between sp2 and sp3 C-H bond activation in the presence of Pt(II) complexes, indicating the compound’s role in cyclometalated complex formation and its potential in catalysis (Crosby et al., 2009).

Material Science and Polymer Synthesis

  • Ortho-Linked Polyamides : The synthesis of polyamides with flexible main-chain ether linkages demonstrates the utility of tert-butyl derivatives in creating materials with high thermal stability and solubility, indicating potential applications in high-performance polymers (Hsiao et al., 2000).

Pharmaceutical Research

  • Dipeptidyl Peptidase-4 Inhibitor Metabolism : The compound's metabolism in rat liver microsomes highlights its role in pharmaceutical metabolism studies, particularly in the generation of metabolites through hydroxylation and carbonyl reduction, underscoring the importance of understanding metabolic pathways in drug development (Yoo et al., 2008).

  • Antibacterial Agents : Research on 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids showcases the compound’s application in developing new antibacterial agents, with modifications leading to enhanced in vitro and in vivo activity (Bouzard et al., 1992).

Advanced Synthesis Techniques

  • Palladium-Catalyzed Reactions : The compound is integral in palladium-catalyzed three-component reactions, enabling the switchable synthesis of pyrroles and their bicyclic analogues, demonstrating the compound’s versatility in facilitating complex synthetic reactions (Qiu et al., 2017).

properties

IUPAC Name

tert-butyl (2S,4S)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-6-7(11)4-8(13)5-12/h7-8H,4-6,12H2,1-3H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADYKTRZKFJROI-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (2S,4S)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate

CAS RN

1033245-12-3
Record name 1033245-12-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl (2S,4S)-2-(aminomethyl)-4-fluoro-1-pyrrolidinecarboxylate
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Tert-butyl (2S,4S)-2-(aminomethyl)-4-fluoro-1-pyrrolidinecarboxylate
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Tert-butyl (2S,4S)-2-(aminomethyl)-4-fluoro-1-pyrrolidinecarboxylate
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Tert-butyl (2S,4S)-2-(aminomethyl)-4-fluoro-1-pyrrolidinecarboxylate
Reactant of Route 6
Tert-butyl (2S,4S)-2-(aminomethyl)-4-fluoro-1-pyrrolidinecarboxylate

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